molecular formula C15H14N3NaO3 B12703137 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt CAS No. 134828-50-5

3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt

Cat. No.: B12703137
CAS No.: 134828-50-5
M. Wt: 307.28 g/mol
InChI Key: JSYQRYFIQQMFQX-UHFFFAOYSA-M
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Description

3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the carboxylic acid group, the aminocarbonyl group, and the 2-methylphenylamino group. The final step involves the conversion to the monosodium salt form. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of products with different functional groups .

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((2-methylphenyl)amino)-, monosodium salt is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

134828-50-5

Molecular Formula

C15H14N3NaO3

Molecular Weight

307.28 g/mol

IUPAC Name

sodium;5-carbamoyl-2-methyl-6-(2-methylanilino)pyridine-3-carboxylate

InChI

InChI=1S/C15H15N3O3.Na/c1-8-5-3-4-6-12(8)18-14-11(13(16)19)7-10(15(20)21)9(2)17-14;/h3-7H,1-2H3,(H2,16,19)(H,17,18)(H,20,21);/q;+1/p-1

InChI Key

JSYQRYFIQQMFQX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=C(C(=N2)C)C(=O)[O-])C(=O)N.[Na+]

Origin of Product

United States

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